molecular formula C22H24FN3OS2 B12451213 N-{[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamothioyl}-3-fluorobenzamide

N-{[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamothioyl}-3-fluorobenzamide

Cat. No.: B12451213
M. Wt: 429.6 g/mol
InChI Key: GOLHMTYNORBMKP-UHFFFAOYSA-N
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Description

N-{[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamothioyl}-3-fluorobenzamide is a complex organic compound with a unique structure It is characterized by the presence of a benzothiophene ring, a cyano group, and a fluorobenzamide moiety

Preparation Methods

The synthesis of N-{[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamothioyl}-3-fluorobenzamide involves multiple steps. The synthetic route typically starts with the preparation of the benzothiophene ring, followed by the introduction of the cyano group and the fluorobenzamide moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining the quality of the final product .

Chemical Reactions Analysis

N-{[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamothioyl}-3-fluorobenzamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced products with different functional groups.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. .

Scientific Research Applications

N-{[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamothioyl}-3-fluorobenzamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-{[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamothioyl}-3-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect signaling pathways related to cell growth and apoptosis .

Comparison with Similar Compounds

N-{[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamothioyl}-3-fluorobenzamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C22H24FN3OS2

Molecular Weight

429.6 g/mol

IUPAC Name

N-[[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamothioyl]-3-fluorobenzamide

InChI

InChI=1S/C22H24FN3OS2/c1-4-22(2,3)14-8-9-16-17(12-24)20(29-18(16)11-14)26-21(28)25-19(27)13-6-5-7-15(23)10-13/h5-7,10,14H,4,8-9,11H2,1-3H3,(H2,25,26,27,28)

InChI Key

GOLHMTYNORBMKP-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C1CCC2=C(C1)SC(=C2C#N)NC(=S)NC(=O)C3=CC(=CC=C3)F

Origin of Product

United States

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